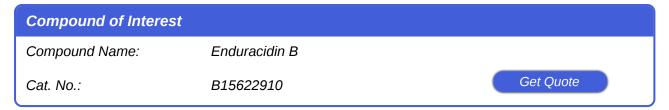


Enduracidin B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth exploration of the chemical structure, properties, and mechanism of action of the potent lipopeptide antibiotic, **Enduracidin B**.

Enduracidin B is a member of the enduracidin family of lipopeptide antibiotics, which are produced by the bacterium Streptomyces fungicidicus.[1][2] These complex natural products have garnered significant interest within the scientific community due to their potent activity against a range of Gram-positive bacteria, including clinically relevant multidrug-resistant strains.[1][3] This technical guide provides a comprehensive overview of **Enduracidin B**, focusing on its chemical architecture, physicochemical properties, biological activity, and mechanism of action, to support ongoing research and development efforts in the field of antimicrobial agents.

Chemical Structure and Physicochemical Properties

Enduracidin B is a cyclic depsipeptide composed of seventeen amino acid residues, featuring a complex and unique chemical scaffold.[1][4] The structure is characterized by the presence of non-proteinogenic amino acids, such as 4-hydroxyphenylglycine and the rare amino acid enduracididine, which are crucial for its biological function.[1][5] A lipophilic fatty acid side chain is attached to the N-terminus, contributing to its classification as a lipopeptide.[6][7]

A summary of the key physicochemical properties of **Enduracidin B** is presented in the table below.



Property	Value	Source
Molecular Formula	C108H140Cl2N26O31	[6]
Molecular Weight	2369.4 g/mol	[6]
Exact Mass	2371.9537566 Da	[8]
CAS Number	34304-21-7	[6]
Solubility	Methanol: Slightly soluble (0.1- 1 mg/ml), Water: Slightly soluble (0.1-1 mg/ml)	[6]
Appearance	Solid	[6]

Biological and Pharmacological Properties

Enduracidin B exhibits potent bactericidal activity primarily against Gram-positive bacteria.[1] [9] Notably, it retains its efficacy against various antibiotic-resistant strains of staphylococci and is reported to have a low propensity for inducing bacterial resistance.[3][10] However, it is generally ineffective against Gram-negative bacteria, with the exception of Neisseria gonorrhoeae, as well as fungi and yeast.[1] The in vivo efficacy of enramycin (a mixture of enduracidins) has been demonstrated in mouse models of Staphylococcus aureus infection, with a reported 50% effective dose (ED50) of 2.27 mg/kg.[3][10]

The table below summarizes the biological activity of **Enduracidin B**.

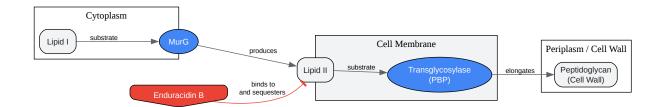


Property	Value/Description	Source
Spectrum of Activity	Primarily Gram-positive bacteria, including resistant strains.[1][3]	[1][3]
Activity against Gram-negative bacteria	Generally ineffective.[1][3]	[1][3]
Antifungal/Antiyeast Activity	No significant activity.[1]	[1]
In vivo Efficacy (Enramycin)	ED50 of 2.27 mg/kg in S. aureus infected mice.[3][10]	[3][10]
Other Activity	Inhibition of avian myeloblastosis virus reverse transcriptase.[1][6]	[1][6]

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

The primary molecular target of **Enduracidin B** is the bacterial cell wall biosynthesis pathway. Specifically, it inhibits the transglycosylation step of peptidoglycan synthesis.[1][11][12] This inhibition is achieved through binding to Lipid II, a crucial precursor molecule for the growing peptidoglycan chain.[1][11][12] By sequestering Lipid II, **Enduracidin B** prevents its utilization by penicillin-binding proteins (PBPs), thereby halting the elongation of the glycan chains and ultimately leading to cell lysis and bacterial death.[11][12] This mechanism is distinct from that of beta-lactam antibiotics, which directly inhibit PBPs. The strong affinity of **Enduracidin B** for Lipid II is a key factor in its potent antibacterial activity.[11]





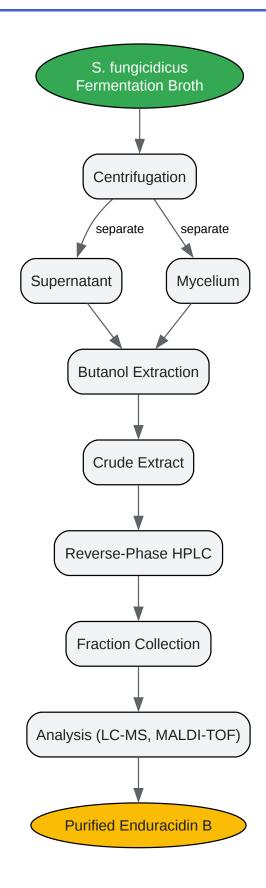
Click to download full resolution via product page

Caption: Mechanism of action of Enduracidin B.

Experimental Protocols Isolation and Purification of Enduracidin B

The following outlines a general workflow for the isolation and purification of **Enduracidin B** from S. fungicidicus fermentation cultures, based on methodologies described in the literature. [13]





Click to download full resolution via product page

Caption: General workflow for **Enduracidin B** isolation.



- 1. Fermentation:S. fungicidicus is cultured in a suitable fermentation medium to promote the production of enduracidins.[13]
- 2. Extraction: The fermentation broth is typically separated into supernatant and mycelium. **Enduracidin B** can be extracted from both fractions, often using a solvent such as butanol.[13]
- 3. Purification: The crude extract is subjected to further purification steps. A common and effective method is reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
- 4. Analysis: Fractions collected from HPLC are analyzed to identify those containing **Enduracidin B**. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are employed for this purpose.[13]

Determination of Minimum Inhibitory Concentration (MIC)

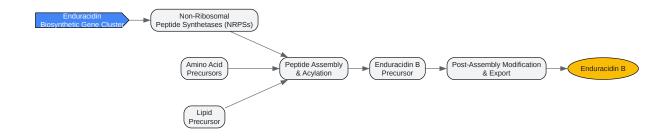
A standard broth microdilution method is typically used to determine the MIC of **Enduracidin B** against various bacterial strains.

- 1. Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
- 2. Serial Dilution of **Enduracidin B**: A series of twofold dilutions of **Enduracidin B** are prepared in the wells of a microtiter plate.
- 3. Inoculation: Each well is inoculated with the bacterial suspension.
- 4. Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- 5. Determination of MIC: The MIC is defined as the lowest concentration of **Enduracidin B** that completely inhibits the visible growth of the bacterium.

Biosynthesis of Enduracidin



The biosynthesis of Enduracidin is a complex process orchestrated by a large gene cluster in S. fungicidicus.[14] This cluster encodes a series of non-ribosomal peptide synthetases (NRPSs) that are responsible for the assembly of the peptide backbone from its constituent amino acids.[14][15] The gene cluster also contains genes for the synthesis of the non-proteinogenic amino acids, the attachment of the lipid side chain, and potentially for regulation and export of the antibiotic.[14] Understanding the biosynthetic pathway opens up opportunities for genetic engineering to produce novel enduracidin analogs with potentially improved properties.[7][16]



Click to download full resolution via product page

Caption: Simplified overview of **Enduracidin B** biosynthesis.

Conclusion

Enduracidin B represents a promising class of antibiotics with a potent mechanism of action against Gram-positive pathogens. Its complex structure and unique mode of action make it an attractive scaffold for the development of new therapeutic agents to combat the growing threat of antimicrobial resistance. Further research into its structure-activity relationships, biosynthetic engineering, and formulation development will be crucial in realizing the full therapeutic potential of this remarkable natural product.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enduracidin B | 34304-21-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enduracidin | C107H140Cl2N26O32 | CID 56842192 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enduracidin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. scispace.com [scispace.com]
- 11. The mechanism of action of ramoplanin and enduracidin Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 PMC [pmc.ncbi.nlm.nih.gov]
- 14. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US8188245B2 Enduracidin biosynthetic gene cluster from streptomyces fungicidicus -Google Patents [patents.google.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]







 To cite this document: BenchChem. [Enduracidin B: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622910#enduracidin-b-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com